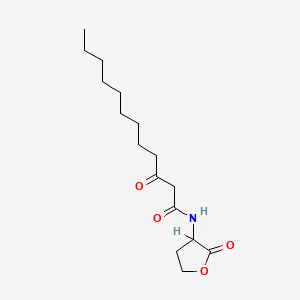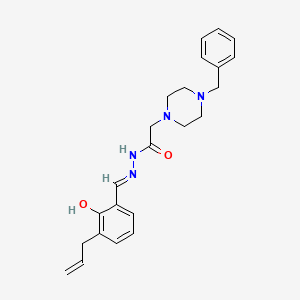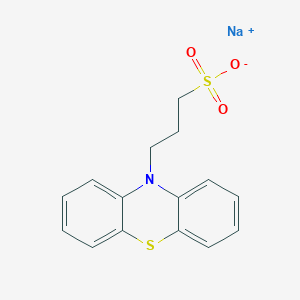
3-(10H-fenotiazin-10-il)propano-1-sulfonato de sodio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PTZ-343 se utiliza ampliamente en la investigación científica debido a su capacidad para mejorar la quimioluminiscencia. Algunas de sus aplicaciones incluyen:
Mecanismo De Acción
PTZ-343 actúa como un mediador de transferencia de electrones. Reacciona con la peroxidasa de rábano picante para liberar peroxidasa de rábano picante y un radical PTZ-343. El radical PTZ-343 oxida rápidamente los aniones de luminol, induciendo la emisión de luz . Este mecanismo es crucial para su papel en la mejora de la quimioluminiscencia en diversos ensayos.
Análisis Bioquímico
Biochemical Properties
SODIUM PHENOTHIAZINE-10-YL-PROPYLSULFONATE is known to interact with horseradish peroxidase (HRP) in the process of catalyzing luminol chemiluminescence peroxidation . This interaction enhances the light output of the peroxidation reaction .
Molecular Mechanism
SODIUM PHENOTHIAZINE-10-YL-PROPYLSULFONATE acts as an electron transfer mediator. It reacts with HRP-II to release HRP and an enhancer radical . This enhancer radical quickly oxidizes luminol anions to induce light emission .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PTZ-343 implica una reacción de una sola olla. El hidruro de sodio (60% de dispersión en aceite mineral) se disuelve en tetrahidrofurano seco bajo una atmósfera de argón. Se añade una solución de fenotiazina en tetrahidrofurano seco, y la mezcla se agita a temperatura ambiente y luego a 50 °C. Después de enfriar, se añade una solución de 1,3-propanosultona en tetrahidrofurano seco, y la mezcla resultante se agita. El precipitado blanco se filtra, se lava con tetrahidrofurano y éter dietílico, y se purifica adicionalmente por cristalización a partir de etanol al 90% para dar PTZ-343 como cristales blancos.
Métodos de producción industrial
Los métodos de producción industrial para PTZ-343 no están ampliamente documentados. El proceso de síntesis descrito anteriormente puede ampliarse para la producción industrial con las modificaciones apropiadas para garantizar la seguridad y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
PTZ-343 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: PTZ-343 actúa como un mediador de transferencia de electrones, reaccionando con la peroxidasa de rábano picante para liberar peroxidasa de rábano picante y un radical PTZ-343, que oxida los aniones de luminol
Sustitución: El grupo sulfonato en PTZ-343 puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: La peroxidasa de rábano picante y el luminol son reactivos comúnmente utilizados
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Comparación Con Compuestos Similares
PTZ-343 es único debido a su alta eficiencia en la mejora de la quimioluminiscencia. Los compuestos similares incluyen:
Propiedades
IUPAC Name |
sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKXFNSKEHED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635635 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101199-38-6 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
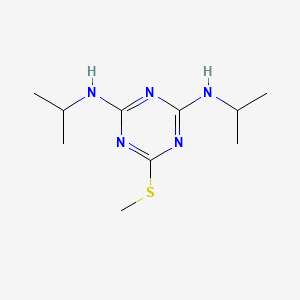
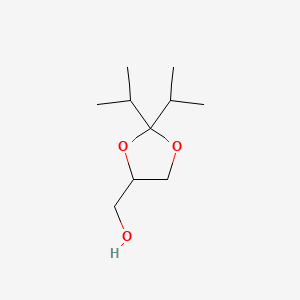

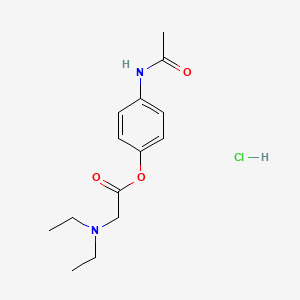


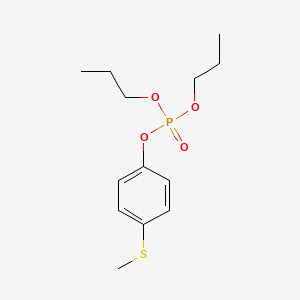

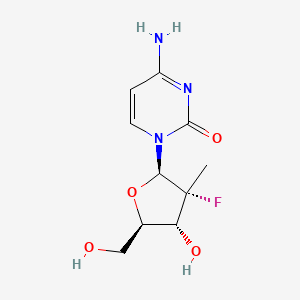
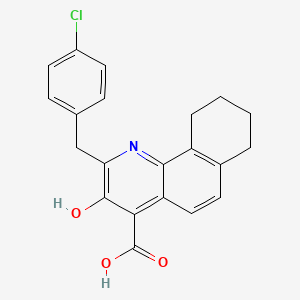
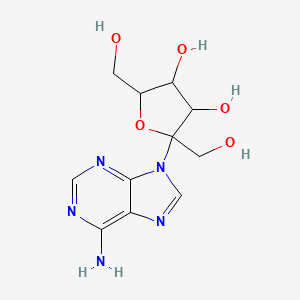
![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)
